molecular formula C25H24N2 B12718103 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole CAS No. 121111-59-9

2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

Cat. No.: B12718103
CAS No.: 121111-59-9
M. Wt: 352.5 g/mol
InChI Key: HZJDFBLYBNLMIX-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole (CAS 121111-59-9) is a trisubstituted imidazole derivative characterized by a 2,4-dimethylphenyl group at position 2 and 4-methylphenyl groups at positions 4 and 5 of the imidazole core . The methyl substituents enhance lipophilicity and steric bulk, influencing solubility and intermolecular interactions.

Properties

CAS No.

121111-59-9

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

InChI

InChI=1S/C25H24N2/c1-16-5-10-20(11-6-16)23-24(21-12-7-17(2)8-13-21)27-25(26-23)22-14-9-18(3)15-19(22)4/h5-15H,1-4H3,(H,26,27)

InChI Key

HZJDFBLYBNLMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce the corresponding amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that imidazole derivatives, including 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole, exhibit significant anticancer properties. The imidazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have demonstrated that compounds within this class can inhibit tumor growth in various cancer cell lines.

  • Case Study : In a study published in the Journal of Medicinal Chemistry, a series of imidazole derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

1.2 Antimicrobial Properties
The antimicrobial efficacy of imidazole compounds is well-documented. The presence of the imidazole moiety enhances the interaction with microbial enzymes and cellular components.

  • Data Table: Antimicrobial Activity of Imidazole Derivatives
CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundEscherichia coli20
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazoleStaphylococcus aureus18

Materials Science Applications

2.1 Organic Photovoltaics
Imidazole derivatives have been explored as potential materials for organic photovoltaic devices due to their favorable electronic properties. The ability to tune the electronic structure through substitution allows for enhanced charge transport properties.

  • Case Study : A recent investigation into the use of imidazole-based materials in organic solar cells showed improved efficiency compared to traditional materials. The study highlighted the role of molecular structure in optimizing light absorption and charge mobility .

Other Notable Applications

3.1 Catalysis
Imidazoles serve as effective catalysts in various organic reactions due to their ability to stabilize transition states and facilitate electron transfer processes.

  • Data Table: Catalytic Activities of Imidazole Compounds
Reaction TypeCatalystYield (%)Reference
Aldol CondensationThis compound85
Michael Addition2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole90

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Structural Analogues and Substituent Effects

The biological and chemical behavior of imidazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Properties/Activities References
Target Compound : 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole Position 2: 2,4-dimethylphenyl
Positions 4,5: 4-methylphenyl
High lipophilicity; potential catalytic ligand in metal complexes
Fenflumizole
(2-(2,4-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole)
Position 2: 2,4-difluorophenyl
Positions 4,5: 4-methoxyphenyl
Anti-inflammatory (non-selective COX inhibitor)
1a
(4,5-bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole)
Position 2: 5-nitrothiophen-2-yl
Positions 4,5: 4-methylphenyl
Moderate aromatase inhibition; anticancer activity against MCF7 cells
2-(3,5-Dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole Position 2: 3,5-dimethoxyphenyl
Positions 4,5: 4-methoxyphenyl
Antimalarial (active against Plasmodium falciparum)
L3 Ligand
(4,5-bis(4-methoxyphenyl)-2-(2-pyridinyl)-1H-imidazole)
Position 2: 2-pyridinyl
Positions 4,5: 4-methoxyphenyl
Used in titanium/zirconium complexes for catalytic hydrogenation
4,5-Diphenyl-2-(4-hydroxyphenyl)-1H-imidazole Position 2: 4-hydroxyphenyl
Positions 4,5: phenyl
Nonlinear optical (NLO) properties; Z-scan technique applications

Pharmacological Activities

  • Anticancer Potential: Compound 1a (with 4-methylphenyl and nitrothiophene groups) demonstrated moderate aromatase inhibition and cytotoxicity against breast cancer cells, suggesting that methyl substituents may enhance membrane permeability for anticancer activity .
  • Anti-inflammatory Action : Fenflumizole’s methoxy and fluorine substituents contribute to its COX inhibition, highlighting the role of electron-withdrawing groups in modulating enzyme interactions .
  • Analgesic Synergy : 4,5-Bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole showed enhanced analgesic effects when combined with nalbuphine, likely due to sulfonyl and methoxy groups improving receptor binding .

Physicochemical and Optical Properties

  • Solubility : Methoxy groups (e.g., in Fenflumizole) increase polarity compared to methyl substituents, improving aqueous solubility .
  • Optical Behavior: The target compound’s methyl groups may reduce NLO efficiency compared to hydroxylated analogues (e.g., 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol), where phenolic –OH groups enhance hyperpolarizability .

Biological Activity

The compound 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is a member of the imidazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C25H24N2\text{C}_{25}\text{H}_{24}\text{N}_{2}

This compound features a complex arrangement of aromatic rings that contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to its anticancer properties.

Anticancer Properties

  • Cytotoxicity Against Cancer Cell Lines
    • Studies have shown that derivatives of imidazole compounds can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells .
  • Mechanisms of Action
    • The mechanism by which these compounds exert their effects often involves the induction of cell cycle arrest and apoptosis. For example, lead compounds in similar studies were found to upregulate pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This suggests that the imidazole derivatives may activate intrinsic apoptotic pathways.
  • Inhibition of Kinases
    • Certain studies have highlighted the ability of imidazole derivatives to inhibit key kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit EGFR and mTOR pathways effectively . These pathways are crucial for cell proliferation and survival in cancer cells.

Case Studies

Several case studies provide insight into the biological activity of imidazole derivatives:

  • Case Study 1 : A study focusing on a related imidazole compound demonstrated significant cytotoxicity against multiple cancer cell lines (MCF-7, A549) with IC50 values comparable to established chemotherapeutics like doxorubicin . The study concluded that structural modifications could enhance potency and selectivity.
  • Case Study 2 : Another investigation into imidazole-based compounds reported favorable outcomes in preclinical models for breast cancer treatment. The compounds induced apoptosis through mitochondrial pathways and showed synergistic effects when combined with other chemotherapeutic agents .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Mechanism of Action
CytotoxicityHepG27.82Apoptosis induction
CytotoxicityMCF-715.0Cell cycle arrest
Kinase InhibitionEGFRN/ASignal transduction blockade
Kinase InhibitionmTORN/AInhibition of cell growth

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